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molecular formula C17H17N3O2 B8457805 3-Methoxy-N-(4-methoxybenzyl)-1,7-naphthyridin-8-amine CAS No. 1600511-88-3

3-Methoxy-N-(4-methoxybenzyl)-1,7-naphthyridin-8-amine

Cat. No. B8457805
M. Wt: 295.34 g/mol
InChI Key: DSXSBTYAFORGAW-UHFFFAOYSA-N
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Patent
US09309263B2

Procedure details

To a solution of 8-chloro-3-methoxy-1,7-naphthyridine (1 g, 5.14 mmol) in N,N-dimethylformamide (10.28 mL) was added potassium carbonate (1.42 g, 10.28 mmol) followed by 4-methoxybenzylamine (1.47 ml, 11.3 mmol). The reaction was stirred at 100° C. for 24 hours and then concentrated to generate a brown residue. This was partitioned between ethyl acetate and water. The organic layer was concentrated and purified by silica-gel chromatography, eluting with 1-5% methanol in DCM, to provide the title compound (1.37 g, 4.63 mmol) as a tan solid. LC/MS (ESI+) m/z=296 (M+H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
10.28 mL
Type
solvent
Reaction Step One
Quantity
1.47 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][C:8]([O:12][CH3:13])=[CH:7]2.C(=O)([O-])[O-].[K+].[K+].[CH3:20][O:21][C:22]1[CH:29]=[CH:28][C:25]([CH2:26][NH2:27])=[CH:24][CH:23]=1>CN(C)C=O>[CH3:13][O:12][C:8]1[CH:9]=[N:10][C:11]2[C:6]([CH:7]=1)=[CH:5][CH:4]=[N:3][C:2]=2[NH:27][CH2:26][C:25]1[CH:28]=[CH:29][C:22]([O:21][CH3:20])=[CH:23][CH:24]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1N=CC=C2C=C(C=NC12)OC
Name
Quantity
1.42 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10.28 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.47 mL
Type
reactant
Smiles
COC1=CC=C(CN)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 100° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
This was partitioned between ethyl acetate and water
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica-gel chromatography
WASH
Type
WASH
Details
eluting with 1-5% methanol in DCM

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COC=1C=NC2=C(N=CC=C2C1)NCC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.63 mmol
AMOUNT: MASS 1.37 g
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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